2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid
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Overview
Description
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid is a compound with a molecular weight of 394.43 g/mol . It is also known by its IUPAC name, (9H-fluoren-9-yl)methoxycarbonylprolylglycine . This compound is a derivative of proline and is often used in peptide synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid typically involves the protection of the amino group of proline with the fluorenylmethoxycarbonyl (Fmoc) group . This is followed by the formation of the amide bond with glycine. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
The use of automated peptide synthesizers and large-scale reactors can facilitate the production of this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine.
Substitution: The compound can undergo substitution reactions, particularly at the amide bond, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Piperidine is commonly used to remove the Fmoc protecting group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group of proline, allowing for selective reactions at other sites on the molecule . This protection is crucial in peptide synthesis, as it prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)acetic acid: This compound is similar in structure but lacks the formamido group.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Another similar compound used in peptide synthesis.
Uniqueness
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid is unique due to its specific structure, which includes both the Fmoc-protected proline and the formamido group. This combination allows for selective reactions and makes it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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